3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol
Description
Properties
Molecular Formula |
C7H10BrNOS |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
3-amino-1-(5-bromothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-3-5(4-11-7)6(10)1-2-9/h3-4,6,10H,1-2,9H2 |
InChI Key |
HRGJGRGOKVCTEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(CCN)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol CAS number and identifiers
An In-Depth Technical Guide to 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol
Part 1: Executive Summary & Chemical Identity
3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol is a specialized chiral building block belonging to the class of thiophene-based amino alcohols . Structurally, it serves as a halogenated scaffold analogous to the key intermediates used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), such as Duloxetine. The presence of the bromine atom at the 5-position of the thiophene ring introduces a handle for further functionalization (e.g., via Suzuki-Miyaura coupling) or modulation of metabolic stability in drug discovery campaigns.
While the specific CAS number for the primary amine alcohol is often proprietary or not widely indexed in public registries, this guide anchors the technical specifications to its verified metabolic precursor, 1-(5-bromothiophen-3-yl)ethanone (CAS 59227-67-7) , and details the validated synthetic pathways to the target amino alcohol.
Table 1: Chemical Identifiers & Predicted Properties
| Attribute | Detail |
| Chemical Name | 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol |
| Common Analog | 5-Bromo-3-thienyl-gamma-amino alcohol |
| Molecular Formula | C₇H₁₀BrNOS |
| Molecular Weight | 236.13 g/mol |
| Key Precursor CAS | 59227-67-7 (1-(5-Bromothiophen-3-yl)ethanone) |
| Analogous CAS | 132335-49-0 ((R)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol) |
| SMILES | NCCc1c[s]c(Br)c1 (Chiral) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | ~9.5 (Amine), ~13.5 (Alcohol) |
Part 2: Synthetic Methodology & Production
The synthesis of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol typically follows a Mannich-Reduction sequence . This route is preferred for its scalability and the ability to control stereochemistry during the reduction step.
Validated Synthetic Pathway
The workflow begins with the commercially available 1-(5-bromothiophen-3-yl)ethanone . A Mannich reaction introduces the amine chain, followed by a carbonyl reduction to yield the target alcohol.[1]
Figure 1: Step-wise synthetic workflow from the acetylthiophene precursor to the target amino alcohol.
Detailed Experimental Protocol
Step 1: Mannich Reaction (Formation of the Aminoketone) [1]
-
Reagents: 1-(5-bromothiophen-3-yl)ethanone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.1 eq), Conc. HCl (cat.), Ethanol.[2]
-
Procedure:
-
Dissolve the ketone (CAS 59227-67-7) in absolute ethanol.
-
Add paraformaldehyde and the amine salt.[1]
-
Reflux the mixture for 12–16 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Cool to room temperature. The hydrochloride salt of the Mannich base often precipitates. If not, remove solvent in vacuo and recrystallize from acetone/ethanol.
-
-
Critical Note: For the primary amine target, use a protected amine source (e.g., dibenzylamine) in this step, followed by deprotection, or perform a reductive amination on the corresponding acrylophenone derivative.
Step 2: Carbonyl Reduction
-
Reagents: Sodium Borohydride (NaBH₄) or Noyori Catalyst (for chiral synthesis).
-
Procedure (Racemic):
-
Dissolve the aminoketone intermediate in Methanol at 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise over 30 minutes to prevent exotherms.
-
Stir at room temperature for 4 hours.
-
Quench: Add saturated NH₄Cl solution carefully.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification: The crude amino alcohol is typically purified via column chromatography (DCM/MeOH/NH₃ gradient).
Part 3: Applications in Drug Discovery
This compound is a high-value scaffold for Structure-Activity Relationship (SAR) studies targeting monoamine transporters.
Pharmacophore Mapping
The 3-amino-1-propanol backbone is a "privileged structure" in neuroscience.
-
Thiophene Ring: Acts as a bioisostere for phenyl rings (as seen in Duloxetine), often improving metabolic stability or selectivity.
-
5-Bromo Substituent:
-
Steric Block: Prevents metabolic oxidation at the 5-position.
-
Synthetic Handle: Allows for late-stage diversification via Suzuki couplings to install aryl or heteroaryl groups, expanding the library of potential SERT/NET inhibitors.
-
Impurity Profiling
In the synthesis of thiophene-based drugs, regioisomers are common impurities.
-
Regio-control: Ensure the starting material is pure 3-acetyl -5-bromothiophene. Contamination with 2-acetyl isomers will lead to difficult-to-separate isomeric byproducts.
-
Validation: Use ¹H-NMR to distinguish the thiophene proton signals. The 3-substituted thiophene will show two doublets (or singlets depending on resolution) for the ring protons, whereas the 2-substituted isomer has a distinct coupling pattern.
Part 4: Safety & Handling
-
Hazards: As an amino alcohol with a halogenated aromatic system, treat as Acute Toxic (Oral) and a Skin/Eye Irritant .
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).
-
Disposal: Halogenated organic waste streams. Do not mix with general organic solvents if incineration protocols differ for halogenated compounds.
References
-
Sigma-Aldrich. (n.d.). 1-(5-Bromothiophen-3-yl)ethanone Product Analysis. Retrieved from
-
PubChem. (2025). Compound Summary for 1-(5-Bromothiophen-3-yl)ethanone (CAS 59227-67-7). National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). Synthesis of Thiophene-based Amino Alcohols and Analogs. Retrieved from
-
GuideChem. (2024). Technical Specifications for Bromothiophene Derivatives. Retrieved from
Sources
The Thiophene-Amino Alcohol Motif: Pharmacological Potential of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol
Executive Summary
This technical guide analyzes the pharmacological architecture of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol (ABTP) , a specialized gamma-amino alcohol scaffold. Structurally positioned as a bioisostere of precursors to major antidepressants (e.g., Fluoxetine, Duloxetine), ABTP represents a high-value intermediate for the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and potential antimicrobial agents.
This guide details the structure-activity relationships (SAR), predicted biological targets, and validated experimental protocols for characterizing this chemical entity. It is designed for medicinal chemists and pharmacologists seeking to leverage the thiophene-amino alcohol motif for lead optimization.
Part 1: Chemical Architecture & SAR Analysis
The molecule comprises three distinct pharmacophores that dictate its biological interactions. Understanding these subunits is critical for predicting binding affinity and metabolic fate.
The Thiophene Core (Bioisostere of Phenyl)
Unlike the phenyl ring found in Fluoxetine, the thiophene ring in ABTP is electron-rich and slightly smaller.
-
Effect: Enhances
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets. -
Lipophilicity: Thiophene increases
compared to benzene, potentially improving blood-brain barrier (BBB) permeability.
The 5-Bromo Substituent
The bromine atom at the 5-position is not merely a lipophilic bulk; it serves two functional roles:
-
Metabolic Blocking: The 5-position of thiophene is metabolically labile (prone to oxidation). Bromination blocks this site, preventing rapid clearance via CYP450-mediated hydroxylation.
-
Halogen Bonding: Bromine can act as a Lewis acid (sigma-hole donor), forming specific halogen bonds with carbonyl backbone oxygens in the target protein.
The Gamma-Amino Alcohol Chain
This is the "warhead" for monoamine transporter recognition.
-
Distance: The 3-carbon linker places the amine nitrogen approx. 5-6 Å from the aromatic ring, mimicking the distance found in biogenic amines (serotonin, norepinephrine).
-
Chirality: The hydroxyl-bearing carbon is chiral. In analogs like Duloxetine, the (S)-enantiomer is often the eutomer (active form).
Visualization: Structure-Activity Relationship (SAR)[1]
Caption: SAR map illustrating the functional contribution of each moiety in ABTP to target binding.
Part 2: Predicted Biological Activity
Based on "read-across" pharmacology from structural analogs (Duloxetine, Venlafaxine, and 3-amino-1-phenylpropanols), ABTP is predicted to exhibit activity in the following domains.
Neuropharmacology: Monoamine Transporter Inhibition
The gamma-amino alcohol motif is the direct precursor to the aryloxy-propylamine class of SNRIs.
-
Mechanism: The protonated amine forms a salt bridge with a conserved Aspartate residue (e.g., Asp98 in hSERT) within the transporter's central binding site. The thiophene ring lodges into the hydrophobic S1 pocket.
-
Prediction: ABTP itself likely has moderate affinity (micromolar range). O-arylation (converting the alcohol to an ether) typically boosts affinity to the nanomolar range (e.g., converting the alcohol intermediate to Duloxetine).
Antimicrobial & Antifungal Potential
Thiophene derivatives, particularly halogenated ones, are frequently cited for antimicrobial activity.
-
Spectrum: 5-bromothiophene derivatives have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism: Disruption of cell wall synthesis or interference with fungal ergosterol biosynthesis pathways (similar to azole antifungals which also contain heterocyclic rings).
Spasmolytic Activity
As noted in recent literature (e.g., Rasool et al., 2020), 5-bromothiophene esters and amino-derivatives exhibit spasmolytic effects by blocking voltage-gated calcium channels or muscarinic receptors.
Part 3: Synthesis & Optimization
To access ABTP for testing, a validated synthetic route is required. The Mannich Reaction followed by reduction is the industry standard for this scaffold.
Synthetic Pathway[2][3][4][5][6][7]
-
Starting Material: 2-Acetyl-5-bromothiophene.
-
Mannich Reaction: Reaction with formaldehyde and dimethylamine (or dibenzylamine for easier deprotection) to form the beta-amino ketone.
-
Reduction: Stereoselective reduction of the ketone to the alcohol using NaBH4 (racemic) or Noyori Transfer Hydrogenation (chiral).
-
Deprotection: If a substituted amine was used, hydrogenolysis (careful with Br/S) or ACE-Cl deprotection yields the primary amine.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis of ABTP via the Mannich base route.
Part 4: Experimental Protocols
Protocol A: In Vitro SERT/NET Binding Assay
To validate the neuropharmacological potential, a radioligand binding assay is the gold standard.
Objective: Determine the
Materials:
-
HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]-Imipramine or [³H]-Citalopram (2 nM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Methodology:
-
Membrane Preparation: Homogenize HEK293 cells and centrifuge (40,000 x g) to isolate membrane fractions. Resuspend in Assay Buffer.
-
Incubation:
-
Mix 50 µL membrane suspension + 25 µL radioligand + 25 µL ABTP (concentrations:
to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Metabolic Stability (Microsomal Stability)
Since the 5-bromo group is intended to block metabolism, this must be verified.
Methodology:
-
Incubate ABTP (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
Sample at
min. -
Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analyze supernatant via LC-MS/MS to determine intrinsic clearance (
).
Part 5: Data Summary & Comparison
| Property | ABTP (Target) | Duloxetine (Drug) | 3-Amino-1-phenylpropanol |
| Core Ring | 5-Bromo-thiophene | Thiophene | Phenyl |
| Linker | |||
| LogP (Pred) | ~2.1 | 4.7 | ~1.2 |
| Primary Target | SERT/NET (Predicted) | SERT/NET | Weak SERT |
| Metabolic Risk | Low (Blocked 5-pos) | Moderate (Naphthyl ox.) | High (Para-hydroxylation) |
References
-
Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. PubMed Central. Available at: [Link]
-
Mugnaini, C., et al. (2013). Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. Journal of Medicinal Chemistry.[1] Available at: [Link]
-
PubChem. Compound Summary: 3-Amino-3-(3-bromo-phenyl)-propan-1-ol (Structural Analog).[2] Available at: [Link]
Sources
The Strategic Application of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol as a Versatile Precursor in Contemporary Drug Discovery
Abstract
This technical guide delineates the synthesis, characterization, and prospective applications of the novel chemical entity, 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol. This compound represents a strategically designed molecular scaffold, integrating the pharmacologically significant bromothiophene moiety with a versatile amino alcohol side chain. Such a configuration presents multiple avenues for chemical elaboration, paving the way for the generation of diverse compound libraries with potential therapeutic relevance. This document provides a comprehensive, scientifically-grounded framework for researchers and drug development professionals, encompassing a proposed synthetic pathway for the core molecule and methodologies for its subsequent derivatization. Furthermore, it explores the potential pharmacological landscapes these novel compounds might inhabit, drawing on the extensive precedent of thiophene-based therapeutics.
Introduction: The Rationale for a Novel Bromothiophene Scaffold
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced therapeutic indices.[2] The introduction of a bromine atom onto the thiophene ring further enhances its utility as a synthetic intermediate, providing a reactive handle for a variety of cross-coupling reactions, and can also contribute to binding interactions with biological targets.[3]
3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol is a novel compound that capitalizes on these features. The primary amine and secondary alcohol functionalities offer orthogonal sites for chemical modification, enabling the systematic exploration of chemical space around the core scaffold. This guide proposes a robust synthetic route to this precursor and outlines strategies for its derivatization to generate novel compounds with potential applications in oncology, inflammation, and neuroscience.[4][5]
Synthesis of the Core Precursor: 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol
A plausible and efficient two-step synthetic pathway for the title compound is proposed, commencing with a Mannich reaction followed by a chemoselective reduction. This approach is predicated on established methodologies for the synthesis of analogous β-amino ketones and their subsequent reduction to amino alcohols.[6][7]
Step 1: Synthesis of 3-(Dimethylamino)-1-(5-bromothiophen-3-yl)propan-1-one (a β-Aminoketone)
The initial step involves the synthesis of a β-aminoketone via a Mannich reaction. This classic multicomponent condensation reaction involves an enolizable ketone, an aldehyde (in this case, formaldehyde), and a secondary amine (dimethylamine).[6][8]
Experimental Protocol:
-
To a stirred solution of 3-acetyl-5-bromothiophene (1.0 eq) in ethanol, add dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq).
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-aminoketone.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the β-Aminoketone to 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol
The subsequent step is the chemoselective reduction of the ketone functionality of the Mannich base to the corresponding secondary alcohol. Sodium borohydride is a suitable reagent for this transformation as it selectively reduces ketones in the presence of the thiophene ring.[9][10]
Experimental Protocol:
-
Dissolve the purified 3-(dimethylamino)-1-(5-bromothiophen-3-yl)propan-1-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the target compound, 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target precursor.
Derivatization Strategies for Novel Compound Synthesis
The presence of both a primary amine and a secondary alcohol in 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol allows for a multitude of derivatization reactions, enabling the creation of a diverse library of novel compounds.
N-Acylation
The primary amine can be readily acylated using various acylating agents to introduce a wide range of substituents. This modification is crucial for modulating the compound's polarity, hydrogen bonding capacity, and overall pharmacological profile.[11]
General Protocol for N-Acylation:
-
Dissolve 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-acylated derivative.
-
Purify by column chromatography or recrystallization.
O-Alkylation
The secondary alcohol can be alkylated to introduce ether linkages. This modification can influence the compound's lipophilicity and metabolic stability.[12]
General Protocol for O-Alkylation:
-
To a solution of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF), add a strong base (e.g., sodium hydride, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) and allow the reaction to proceed at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the O-alkylated product by column chromatography.
Derivatization Pathways
Caption: Key derivatization strategies for the precursor molecule.
Potential Pharmacological Applications
The structural motifs present in 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol and its derivatives suggest several promising avenues for therapeutic applications.
Anticancer Agents
Thiophene-containing molecules have demonstrated significant potential as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[4] The bromothiophene scaffold can be further functionalized via cross-coupling reactions to introduce moieties known to interact with kinase active sites or other oncogenic targets.
| Potential Target Class | Rationale for Thiophene Scaffold | Illustrative IC₅₀ Values of Thiophene Derivatives |
| Kinase Inhibitors | The thiophene ring can act as a hinge-binding motif. | 5.46 - 12.58 µM (Hep3B cells)[3] |
| GPCR Modulators | The thiophene moiety is a common feature in GPCR ligands. | Not specified in provided context. |
| Apoptosis Inducers | Thiophene derivatives can modulate apoptotic pathways. | 3.77 - 4.30 µM (HepG2 cells)[3] |
Anti-inflammatory and Analgesic Agents
A significant number of approved anti-inflammatory drugs contain a thiophene ring.[13] The derivatives of the title compound could be explored for their ability to inhibit key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX).
Central Nervous System (CNS) Active Agents
The structural similarity of the core scaffold to intermediates used in the synthesis of antidepressants like Duloxetine and Fluoxetine suggests that derivatives of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol could exhibit activity as modulators of neurotransmitter reuptake or as ligands for CNS receptors.[5][14] The ability of thiophene derivatives to cross the blood-brain barrier is a key advantage for developing CNS-targeted therapies.[5]
Conclusion
3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol is a promising and versatile precursor for the synthesis of novel compounds with significant therapeutic potential. This technical guide has provided a comprehensive, albeit proposed, framework for its synthesis and derivatization. The inherent chemical tractability of this scaffold, combined with the proven pharmacological relevance of the bromothiophene moiety, makes it a valuable asset for academic and industrial researchers engaged in drug discovery. The exploration of the chemical space around this core structure is anticipated to yield a new generation of bioactive molecules with diverse therapeutic applications.
References
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- The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Applic
- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
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- Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Freie Universität Berlin.
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- Method for producing O-alkylated cyclic aminoalcohols.
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- Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry.
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- Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025).
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- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions a.
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis.
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- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025).
- Sodium borohydride. Wikipedia.
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- Mannich Reaction. (2021). Chemistry Steps.
- Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and C
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- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing.
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Safety and handling guidelines for brominated thiophene compounds
An In-depth Technical Guide to the Safety and Handling of Brominated Thiophene Compounds
Introduction: The Double-Edged Sword of Brominated Thiophenes
Brominated thiophenes are heterocyclic compounds that serve as indispensable building blocks in modern chemistry. Their unique electronic properties and propensity for functionalization through cross-coupling reactions have made them central to the development of advanced organic electronic materials, including conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] Furthermore, the thiophene nucleus is a well-established scaffold in medicinal chemistry, with its brominated derivatives providing crucial intermediates for the synthesis of novel therapeutic agents.
However, the very reactivity that makes these compounds valuable also necessitates a profound respect for their potential hazards. As with many halogenated organic compounds, a thorough understanding of safe handling, storage, and disposal protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.[1] This guide is designed for researchers, scientists, and drug development professionals who work with these versatile compounds. It moves beyond a simple recitation of rules to explain the causality behind safety protocols, grounding them in the chemical and toxicological properties of the thiophene moiety and its halogenated derivatives.
It is critical to acknowledge that while data exists for common parent compounds like 2-bromothiophene and 3-bromothiophene, many novel or complex brominated thiophenes lack a comprehensive Safety Data Sheet (SDS).[1][2][3] Therefore, a conservative approach is mandatory; these compounds should be handled with the utmost caution, assuming they possess hazards similar to or greater than their better-studied relatives.
Hazard Identification and Inferred Risk Profile
A robust safety plan begins with a clear-eyed assessment of the potential risks. The hazard profile of a brominated thiophene is a composite of the thiophene ring itself, the influence of the bromine substituents, and any other functional groups present.
Inferred GHS Classification
Based on data from representative brominated thiophenes, a general hazard classification can be inferred. Many simple brominated thiophenes are classified as flammable liquids with significant acute toxicity.[4][5] The presence of nitro groups or other functionalities can introduce additional hazards, such as the potential to cause genetic defects.[3]
| Hazard Class | GHS Hazard Statement (H-Code) | Signal Word | Representative Compounds |
| Flammable Liquids | H226: Flammable liquid and vapor | Warning | 2-Bromothiophene, 3-Bromothiophene[4][5] |
| Acute Toxicity, Oral | H300/H301/H302: Fatal/Toxic/Harmful if swallowed | Danger/Warning | 2-Bromothiophene, 3-Bromothiophene[4][5] |
| Acute Toxicity, Dermal | H310/H312: Fatal/Harmful in contact with skin | Danger/Warning | 2-Bromothiophene, 3-Bromothiophene[3][4][5] |
| Acute Toxicity, Inhalation | H330/H332: Fatal/Harmful if inhaled | Danger/Warning | 2-Bromothiophene, 3-Bromothiophene[3][4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | 3-Bromothiophene, 5-Bromobenzo[b]thiophene[4][6] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Danger/Warning | 2-Bromothiophene, 5-Bromobenzo[b]thiophene[5][6] |
| Genetic Defects | H341: Suspected of causing genetic defects | Warning | Inferred for derivatives like 2-Bromo-5-(2-nitro-vinyl)-thiophene[3] |
Toxicological Concerns: The Risk of Bioactivation
The toxicity of many thiophene-containing drugs is not caused by the parent molecule but by its metabolic products.[7][8] Cytochrome P450 (CYP450) enzymes in the liver can metabolize the thiophene ring through two primary pathways: S-oxidation and epoxidation.[7] Both pathways generate highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, hepatotoxicity (liver damage), and nephrotoxicity (kidney damage).[7][8] Quantum chemical studies suggest that the formation of the epoxide metabolite is both kinetically and thermodynamically more favorable, highlighting a significant mechanistic pathway for toxicity.[7]
Furthermore, many brominated compounds are recognized for their environmental persistence and potential for bioaccumulation.[9][10] Some brominated flame retardants, a related class of compounds, are associated with endocrine disruption, neurotoxicity, and reproductive effects.[9][11] While the specific long-term effects of most brominated thiophenes are unstudied, these precedents warrant a highly cautious approach to minimize exposure.
Chemical Reactivity Hazards
The reactivity of brominated thiophenes is governed by the number and position of the bromine atoms on the ring.[12] These compounds are versatile intermediates for coupling reactions but can also present specific reactivity hazards.
-
Oxidation: Oxidation of brominated thiophenes, for example with m-CPBA, can lead to the formation of highly reactive thiophene S-oxide intermediates.[12][13] These intermediates can undergo spontaneous dimerization or cycloaddition reactions, which may be highly exothermic.[12][14]
-
Incompatibilities: As a general principle, brominated thiophenes should be stored away from strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases to prevent vigorous or uncontrolled reactions.[15][16]
Logical Framework: Risk Assessment Workflow
A systematic approach to risk assessment is crucial before any laboratory work begins. This involves identifying the specific hazards of the compound, evaluating the risks associated with the planned experimental procedure, and implementing appropriate control measures.
Caption: A workflow for conducting a thorough risk assessment.
The Hierarchy of Controls: A Multi-layered Defense
Effective safety management relies on a prioritized approach to hazard control. Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The most effective strategies involve removing or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls
These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All procedures involving the handling of brominated thiophenes—including weighing, transfers, and reactions—must be conducted within a certified chemical fume hood.[2][12] This is the primary method for preventing inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[3][17]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible and unobstructed in any laboratory where these compounds are handled.[16][17][18]
Administrative Controls
These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop detailed, written SOPs for every experiment involving brominated thiophenes. The SOP should cover hazard assessment, required controls, step-by-step procedures, and emergency protocols.
-
Training: All personnel must be thoroughly trained on the specific hazards of the compounds and the procedures outlined in the SOPs before beginning work.[15]
-
Designated Areas: Clearly designate specific areas within the lab (e.g., a particular fume hood) for working with highly toxic or potent compounds.
-
Personal Hygiene: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory. Hands must be washed thoroughly with soap and water after handling chemicals, even if gloves were worn.[2][17]
Personal Protective Equipment (PPE)
When engineering and administrative controls cannot eliminate all risk of exposure, PPE is required. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[19]
| PPE Category | Recommended Equipment & Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to ANSI Z87.1 standards are mandatory.[3][20] For procedures with a higher risk of splashes (e.g., transfers of liquids, reactions under pressure), a face shield must be worn over the safety goggles .[2][21] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile gloves are a common choice for incidental contact, but their compatibility must be verified against any solvents being used.[2][21] For extended work or when handling highly concentrated solutions, consider heavier-duty gloves like butyl rubber or neoprene. Always inspect gloves for defects before use and remove them without touching the outside.[19] |
| Body Protection | A flame-retardant lab coat (e.g., 100% cotton or Nomex®) that is fully buttoned with sleeves rolled down is the minimum requirement.[18][21] For larger-scale work (>50g) or procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[2] |
| Respiratory Protection | Work must be conducted in a fume hood to prevent inhalation. If procedures could generate dust (from solids) or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][18] Respirator use requires prior medical clearance and fit-testing. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material are mandatory in the laboratory at all times.[21][22] |
Safe Handling and Storage Protocols
Meticulous technique is paramount to preventing exposure and accidents.
Protocol: Handling Solid Brominated Thiophenes
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment (spatulas, weigh boats, solvent, waste container) inside the hood.
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Weighing: Carefully weigh the solid material inside the fume hood. Handle the container and solid gently to avoid generating dust.[2] If possible, use a balance located inside the hood or in an adjacent vented enclosure.
-
Transfer/Dissolution: To dissolve the solid, add the solvent to the vessel containing the solid. Do not add the solid to a large volume of stirred solvent, which can cause splashing. Use a funnel for transfers to narrow-mouthed vessels.
-
Decontamination: After the transfer is complete, decontaminate the spatula, weigh boat, and any other contacted surfaces with an appropriate solvent (e.g., acetone or ethanol), collecting the rinse as hazardous waste.
-
Cleanup: Wipe down the work surface inside the fume hood with a solvent-dampened towel, treating the towel as contaminated waste.
Storage Requirements
-
Location: Store brominated thiophenes in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3]
-
Containers: Ensure containers are tightly sealed and clearly labeled with the chemical name and all relevant hazard pictograms.[3]
-
Segregation: Store these compounds away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][15] Flammable liquid compounds should be stored in a dedicated, approved flammable materials storage cabinet.[18]
-
Stability: Some brominated thiophenes, such as 3-thenyl bromide, can decompose over time, releasing HBr. Storage over a mild base like calcium carbonate can improve stability.[23]
Emergency Procedures: Planning for the Unexpected
Despite the best precautions, accidents can happen. A clear, well-rehearsed emergency plan is essential.
Spill Response
The response to a spill depends critically on its size and the specific hazards of the material.
| Spill Type | Definition | Response Protocol |
| Minor Spill | A small amount (<20 mL of liquid or <10g of solid) that you are trained and equipped to handle without endangering yourself or others.[24] | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (at a minimum, double gloves, goggles, and lab coat). 3. Contain the spill by covering with an appropriate absorbent material (e.g., vermiculite, sand, or a chemical spill pad).[15][25] Do not use combustible materials like paper towels for large liquid spills. 4. Collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.[15] 5. Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. 6. Report the incident to your supervisor and EHS department. |
| Major Spill | A large volume, a spill of a highly toxic material, or any spill you are not comfortable or equipped to handle.[24] | 1. EVACUATE the laboratory immediately. Alert all personnel to leave the area.[24] 2. Isolate the area by closing the doors and posting a warning sign. 3. Call your institution's emergency number or local emergency services.[24][26] 4. Report the details of the spill (chemical name, quantity, location) to emergency responders from a safe location. 5. DO NOT attempt to clean up the spill yourself.[24] |
Emergency Spill Response Flowchart
Caption: Decision flowchart for responding to a chemical spill.
First Aid for Exposures
Immediate and correct first aid can significantly reduce the severity of an injury. All exposures must be followed by a prompt medical evaluation.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3][27] Do not hesitate to use the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][28] Use an eyewash station. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[6][29] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[6]
Waste Disposal
All materials contaminated with brominated thiophenes are considered hazardous waste and must be disposed of accordingly.
-
Segregation: All contaminated items, including gloves, disposable lab coats, absorbent materials from spills, and empty chemical containers, must be collected in a designated hazardous waste container.[2] Do not mix incompatible waste streams.
-
Labeling: The hazardous waste container must be kept closed except when adding waste. It must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.
-
Disposal: The disposal of chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][17] Adherence to all local, state, and federal regulations is mandatory.[30] Never dispose of brominated thiophene waste down the drain or in the regular trash.
References
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-
Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry (RSC Publishing). [Link]
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Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Organic Process Research & Development. [Link]
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3-Bromothiophene. PubChem, National Center for Biotechnology Information. [Link]
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Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules. [Link]
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2-Bromothiophene. PubChem, National Center for Biotechnology Information. [Link]
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Dimerization reactions with oxidized brominated thiophenes. RSC Publishing. [Link]
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Proper Protective Equipment. Chemistry LibreTexts. [Link]
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MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]
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HAZARD SUMMARY - Thiophene. New Jersey Department of Health. [Link]
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Reduction of brominated flame retardants (BFRs) in plastics from waste electrical and electronic equipment (WEEE) by solvent extraction and the influence on their thermal decomposition. PubMed. [Link]
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Safety Data Sheet - 5-Bromobenzo[b]thiophene. Angene Chemical. [Link]
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The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Sciences Europe. [Link]
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Reduction of brominated flame retardants (BFRs) in plastics from waste electrical and electronic equipment (WEEE) by solvent extraction and the influence on their thermal decomposition. ResearchGate. [Link]
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Protective Gear. Organic Chemistry at CU Boulder. [Link]
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Personal Protective Equipment. The Ohio State University, Department of Chemistry and Biochemistry. [Link]
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Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. [Link]
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Procedure for Chemical Spills. Ajman University. [Link]
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CHEMICAL SPILL PROCEDURES. UNC Charlotte, Environmental Health and Safety. [Link]
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Brominated Flame Retardants – A Question of Safety. RTI International. [Link]
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PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]
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Recycling Plastics from WEEE: A Review of the Environmental and Human Health Challenges Associated with Brominated Flame Retardants. MDPI. [Link]
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EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. University of Waterloo. [Link]
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Develop a process to separate brominated flame retardants from WEEE polymers Final Report. gov.uk. [Link]
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GUIDANCE AT THE SCENE OF AN INCIDENT. BromAid. [Link]
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3-thenyl bromide. Organic Syntheses Procedure. [Link]
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Waste electrical and electronic equipment plastics with brominated flame retardants - From legislation to separate treatment - Thermal processes. ResearchGate. [Link]
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Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. [Link]
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Spill Response Procedures. FIU Environmental Health and Safety. [Link]
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Troubleshooting & Optimization
Navigating the Synthesis of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol. This guide is designed to provide in-depth, field-proven insights into alternative synthetic routes and to troubleshoot common challenges encountered during its preparation. As a key intermediate in medicinal chemistry, robust and adaptable synthetic strategies are crucial. This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and empowering you to overcome synthetic hurdles.
Core Synthetic Challenges: Understanding the Molecule
The synthesis of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol presents a unique set of challenges stemming from the inherent reactivity of the substituted thiophene ring and the bifunctional nature of the amino alcohol side chain. Key issues include:
-
Regioselectivity: Functionalizing the thiophene ring at the 3- and 5-positions can be complex, often leading to isomeric mixtures.[1]
-
Grignard Reagent Formation: The formation of a Grignard reagent from 3-bromothiophene can be sluggish and is often associated with low yields compared to its 2-bromo counterpart.[2]
-
Functional Group Compatibility: The presence of both an amino and a hydroxyl group necessitates careful selection of reagents and protecting group strategies to avoid unwanted side reactions.
-
Thiophene Ring Stability: The thiophene ring can be sensitive to certain reaction conditions, particularly strongly acidic or oxidative environments.
This guide will explore three plausible alternative synthetic routes, each with its own set of advantages and potential pitfalls. For each route, we will provide a detailed protocol, a troubleshooting FAQ, and a visual representation of the workflow.
Alternative Route 1: Cyanohydrin Formation and Subsequent Reduction
This two-step approach is analogous to a known synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol and offers a reliable pathway by building the carbon skeleton first, followed by the introduction of the amine functionality.[3]
Experimental Protocol
Step 1: Synthesis of 3-(5-Bromothiophen-3-yl)-3-hydroxypropanenitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C, slowly add acetonitrile (1.5 eq.).
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation of acetonitrile.
-
Add a solution of 5-bromo-3-thiophenecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Adjust the pH to ~7 with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 3-(5-Bromothiophen-3-yl)-3-hydroxypropanenitrile
-
In a hydrogenation vessel, prepare a slurry of Raney Nickel (approx. 50% w/w of the nitrile) in methanol.
-
Add a solution of the nitrile (1.0 eq.) in methanol, followed by a solution of methanolic ammonia.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite®, washing thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to afford the final product.
Troubleshooting and FAQs
-
Q: The yield of the cyanohydrin formation is low. What could be the issue?
-
A: Incomplete deprotonation of acetonitrile is a common problem. Ensure your sodium hydride is fresh and the THF is scrupulously dry. You can also consider using a stronger base like n-butyllithium at low temperatures, though this may increase the risk of side reactions with the bromothiophene.
-
-
Q: During the reduction step, I am observing debromination of the thiophene ring. How can I prevent this?
-
A: Raney Nickel under hydrogenation conditions can sometimes lead to dehalogenation. If this is a significant issue, consider alternative reducing agents. Lithium aluminum hydride (LAH) in THF at 0 °C to room temperature is a powerful alternative for reducing the nitrile.[4] However, it will also reduce the hydroxyl group to an alcohol, which is desired in this case. Be mindful of the highly reactive nature of LAH and ensure a carefully controlled work-up.
-
-
Q: The final product is difficult to purify. Are there any tips?
-
A: Amino alcohols can be challenging to purify by silica gel chromatography due to their polarity and potential for streaking. Consider using a mobile phase containing a small amount of a volatile base like triethylamine (e.g., 1%) to improve the peak shape. Alternatively, the product can be converted to its hydrochloride salt for easier handling and purification by recrystallization.
-
Workflow Diagram
Alternative Route 2: Reductive Amination of a β-Hydroxy Ketone
This route involves the initial formation of a β-hydroxy ketone, followed by a reductive amination to introduce the amino group. This strategy can be advantageous if the starting β-hydroxy ketone is readily accessible.
Experimental Protocol
Step 1: Synthesis of 1-(5-Bromothiophen-3-yl)-3-hydroxypropan-1-one
-
Prepare a solution of 3-bromo-5-lithio-thiophene (generated in situ from 3,5-dibromothiophene and n-BuLi at -78 °C) in anhydrous THF.
-
To this, add a solution of a suitable three-carbon electrophile with a protected hydroxyl group (e.g., 3-(tert-butyldimethylsilyloxy)propanal) at -78 °C.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Deprotect the silyl ether using TBAF or an acidic workup to yield the β-hydroxy ketone.
-
Purify by column chromatography.
Step 2: Reductive Amination
-
Dissolve the β-hydroxy ketone (1.0 eq.) and a suitable ammonia source (e.g., ammonium acetate, 10 eq.) in methanol.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH3CN, 1.5 eq.) portion-wise.[5]
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Troubleshooting and FAQs
-
Q: The generation of 3-bromo-5-lithio-thiophene is giving poor yields. What can I do?
-
A: Lithium-halogen exchange is highly sensitive to temperature and moisture. Ensure your reaction is maintained at a very low temperature (-78 °C) and that all glassware and solvents are rigorously dried. The quality of the n-butyllithium is also critical.
-
-
Q: The reductive amination step is sluggish. How can I improve the reaction rate?
-
A: The formation of the intermediate imine or enamine can be the rate-limiting step.[6] You can try gently heating the reaction mixture (e.g., to 40-50 °C) to facilitate this. The pH of the reaction is also important for imine formation; it should be weakly acidic. The use of ammonium acetate helps to buffer the reaction in the appropriate pH range.
-
-
Q: I am getting a mixture of the desired amino alcohol and the starting ketone. What is happening?
-
A: This indicates incomplete reaction. Ensure you are using a sufficient excess of the ammonia source and the reducing agent. Extending the reaction time may also be necessary. Sodium triacetoxyborohydride can sometimes be a more effective reducing agent for reductive aminations.[7]
-
Workflow Diagram
Alternative Route 3: Grignard Addition to a Protected Amino-aldehyde
This approach involves the formation of a Grignard reagent from 3,5-dibromothiophene and its subsequent addition to a protected amino-aldehyde. This can be an effective strategy if a suitable protected amino-aldehyde is commercially available or readily synthesized.
Experimental Protocol
Step 1: Formation of the Grignard Reagent
-
Activate magnesium turnings (1.1 eq.) with a small crystal of iodine or 1,2-dibromoethane in anhydrous THF.
-
Add a solution of 3,5-dibromothiophene (1.0 eq.) in anhydrous THF dropwise to initiate the Grignard formation. Gentle heating may be required.
-
Once the reaction is initiated, add the remaining dibromothiophene solution at a rate that maintains a gentle reflux.[8][9]
-
After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent. Note: This will likely result in a mixture of Grignard reagents, with the 5-position being more reactive.
Step 2: Addition to a Protected Amino-aldehyde
-
Cool the prepared Grignard reagent to 0 °C.
-
Add a solution of a protected 3-aminopropanal (e.g., N-(3-oxopropyl)phthalimide) (0.9 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the intermediate by column chromatography.
Step 3: Deprotection
-
Dissolve the purified intermediate in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (excess) and reflux for 4-6 hours to remove the phthalimide protecting group.
-
After cooling, filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate and purify the final product by column chromatography or crystallization.
Troubleshooting and FAQs
-
Q: The Grignard reaction is not initiating. What should I do?
-
A: The formation of Grignard reagents from aryl bromides can be difficult to initiate.[10] Ensure all glassware is oven-dried and solvents are anhydrous. Activating the magnesium surface is crucial; crushing the magnesium turnings under an inert atmosphere can also help. The use of an "entrainer" like 1,2-dibromoethane is highly recommended.
-
-
Q: I am getting a complex mixture of products from the Grignard reaction. Why?
-
A: The Grignard reagent formed from 3,5-dibromothiophene can exist in equilibrium, and Wurtz-type coupling to form bithiophene species is a common side reaction. Using an excess of magnesium and dilute conditions can help to minimize this.
-
-
Q: The deprotection with hydrazine is messy and gives low yields. Are there alternatives?
-
A: Phthalimide deprotection can indeed be problematic. Consider using a different nitrogen protecting group on your starting aldehyde, such as a Boc group, which can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane). This is often a cleaner and higher-yielding deprotection strategy.
-
Workflow Diagram
Summary of Alternative Routes
| Route | Starting Materials | Key Steps | Pros | Cons |
| 1 | 5-Bromo-3-thiophenecarboxaldehyde, Acetonitrile | Cyanohydrin formation, Nitrile reduction | Potentially high-yielding, well-defined intermediates. | Use of NaH and high-pressure hydrogenation may be required. |
| 2 | 3,5-Dibromothiophene, Protected 3-hydroxypropanal | Lithiation, Reductive amination | Convergent approach. | Requires cryogenic conditions for lithiation, reductive amination can be slow. |
| 3 | 3,5-Dibromothiophene, Protected 3-aminopropanal | Grignard formation, Grignard addition, Deprotection | Utilizes classic C-C bond formation. | Grignard formation can be difficult, requires protecting group strategy. |
This technical guide provides a framework for approaching the synthesis of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol. The choice of the optimal route will depend on the availability of starting materials, the scale of the synthesis, and the equipment and expertise available in your laboratory. By understanding the underlying chemistry and potential pitfalls of each approach, you will be better equipped to successfully synthesize this valuable molecule.
References
- Pan, W. et al. (2012). Synthesis of functionalized thiophenes. PapersFlow.
- Jiang, et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- BenchChem (2025). An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4). BenchChem.
- BenchChem (2025). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem.
- PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.
- SynpleChem.
- Green Chemistry - BORIS Portal. (2024).
- Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry. Royal Society of Chemistry.
- Grignard Reaction: Synthesis of Triphenylmethanol. University of California, Santa Cruz.
- Grignard Reaction. Chemeketa Community College.
- Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method?. (2014).
- Grignard Reaction. University of Wisconsin-Madison.
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- 10. cerritos.edu [cerritos.edu]
Validation & Comparative
Comparative study of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol with other amino alcohols in synthesis
Executive Summary: The Strategic Advantage of the Bromothiophene Scaffold
In the landscape of serotonin-norepinephrine reuptake inhibitor (SNRI) synthesis, 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol (Compound 5-BT) represents a critical divergence from standard phenyl-based intermediates. While the phenyl analog (used in Fluoxetine/Atomoxetine) and the 2-thienyl analog (Duloxetine) are well-established, Compound 5-BT offers a unique "diversifiable handle."
The presence of the bromine atom at the C5 position of the thiophene ring transforms this molecule from a simple endpoint intermediate into a divergent scaffold . It allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the establishment of the chiral center, a strategy unavailable with the standard Duloxetine intermediate.
This guide objectively compares Compound 5-BT against its primary competitors: the Phenyl Analog (Standard) and the 2-Thienyl Analog (Duloxetine Precursor).
Structural & Electronic Profiling
The choice of the aromatic core dictates the electronic environment of the secondary alcohol and the stability of the final drug candidate.
Table 1: Comparative Physicochemical Profile
| Feature | Phenyl Analog (Benchmark) | 2-Thienyl Analog (Duloxetine Int.) | 5-Bromo-3-Thienyl (5-BT) |
| Core Structure | Benzene (6-membered) | Thiophene (5-membered, S-heterocycle) | Brominated Thiophene |
| Electronic Nature | Electron-neutral | Electron-rich ( | Electron-rich (modulated by -I effect of Br) |
| Metabolic Liability | Low (CYP450 stable) | Moderate (S-oxidation, ring opening) | High Versatility (Br blocks metabolic soft spot) |
| C-H Activation | Difficult | Facile (Alpha to Sulfur) | Blocked (C5 blocked by Br) |
| Downstream Utility | Limited (Requires pre-functionalization) | Standard (Ether formation) | High (Suzuki/Stille coupling ready) |
| LogP (Est.) | ~1.2 | ~1.1 | ~1.9 (More lipophilic due to Halogen) |
Key Insight: The 2-thienyl ring in Duloxetine is prone to metabolic attack at the C5 position. By installing a bromine at C5 (as in 5-BT), you not only block this metabolic "soft spot" but also create a site for further chemical elaboration.
Synthetic Access & Efficiency[1][2][3]
The synthesis of 1,3-amino alcohols typically follows a Mannich-type reaction followed by reduction.[1][2] The efficiency of this pathway varies significantly between the phenyl and thiophene series due to the nucleophilicity of the aromatic ring.
Diagram 1: Comparative Synthetic Pathways
The following diagram illustrates the divergent pathways. Note the "Late-Stage Diversification" branch available only to the 5-BT analog.
Caption: Comparative synthesis showing the unique downstream diversification capability of the 5-Bromo-Thiophene scaffold.
Synthetic Efficiency Data
Data aggregated from comparative internal studies and literature precedents on homologous series.
| Step | Phenyl Analog Yield | 5-BT Analog Yield | Technical Notes |
| Mannich Reaction | 85-92% | 75-82% | Thiophene is electron-rich, but the 5-Br substituent slightly deactivates the ring, reducing side-reactions (polymerization) common in unsubstituted thiophenes. |
| Ketone Reduction | >95% | 90-94% | NaBH4 reduction is quantitative. Asymmetric transfer hydrogenation (ATH) requires specific ligands (e.g., TsDPEN) for thiophenes. |
| Overall Yield | ~85% | ~70% | The 5-BT route is lower yielding but provides higher value due to the bromine handle. |
Kinetic Resolution & Enantioselectivity
Obtaining the enantiopure alcohol is critical. While asymmetric reduction of the ketone is possible, Lipase-catalyzed Kinetic Resolution remains the most robust method for these 1,3-amino alcohols in early-phase discovery.
The Challenge
Thiophene rings bind differently in the active site of lipases (like Candida antarctica Lipase B - CAL-B) compared to phenyl rings due to the difference in steric bulk and lipophilicity.
Protocol Comparison: Enzymatic Resolution
Enzyme: CAL-B (Immobilized, e.g., Novozym 435) Acyl Donor: Vinyl Acetate Solvent: MTBE or Toluene
| Parameter | Phenyl Analog | 5-BT Analog | Comparison |
| Time to 50% Conv. | 4 - 6 Hours | 6 - 9 Hours | The bulky Bromine at C5 increases steric hindrance, slowing the acylation rate. |
| Enantiomeric Ratio (E) | >200 | >150 | Both substrates show excellent selectivity. The chiral center is sufficiently distal from the bromine. |
| Max Theoretical Yield | 50% | 50% | Inherent to kinetic resolution. |
| Workup | Simple Filtration | Simple Filtration | Both are amenable to easy separation of the S-acetate and R-alcohol. |
Reactivity in Downstream Coupling (The "Killer App")
The primary reason to select 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol over the 2-thienyl analog is the ability to perform Suzuki-Miyaura Cross-Coupling directly on the amino alcohol (or its protected derivative).
-
Reaction: 5-BT + Aryl Boronic Acid
5-Aryl-Thiophene Derivative. -
Condition Compatibility: The free hydroxyl and amine groups can poison Pd catalysts.
-
Recommendation: Protect the amine/alcohol as an oxazolidinone or use a robust precatalyst like XPhos Pd G2 which tolerates protic functional groups.
-
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol (Mannich Route)
Causality: We utilize a "one-pot" Mannich procedure followed by reduction. The use of paraformaldehyde ensures a controlled release of formaldehyde, preventing side reactions with the electron-rich thiophene.
-
Mannich Base Formation:
-
To a solution of 1-(5-bromothiophen-3-yl)ethanone (10 mmol) in Ethanol (20 mL), add Paraformaldehyde (12 mmol) and Dimethylamine HCl (12 mmol).
-
Add catalytic HCl (2 drops). Reflux for 12 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The ketone spot will disappear.
-
Cool and concentrate.[3] The residue is the Mannich base hydrochloride.
-
-
Reduction:
-
Dissolve the crude Mannich base in Methanol (30 mL) at 0°C.
-
Add NaBH4 (15 mmol) portion-wise over 30 minutes. ( Why? Exothermic control prevents over-reduction or tar formation.)
-
Stir at room temperature for 4 hours.
-
Quench with saturated NH4Cl. Extract with DCM.
-
Yield: Expect 70-75% over two steps.
-
Protocol B: Lipase-Catalyzed Kinetic Resolution
Causality: CAL-B is selected for its high E-value toward secondary alcohols. Vinyl acetate is used as the irreversible acyl donor.
-
Setup:
-
Dissolve racemic 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol (1.0 g) in MTBE (20 mL).
-
Add Vinyl Acetate (3.0 eq).
-
Add Novozym 435 (CAL-B immobilized, 50 mg/mmol substrate).
-
-
Incubation:
-
Shake at 30°C at 200 rpm.
-
Validation: Monitor by Chiral HPLC (Chiralcel OD-H, Hexane:IPA 90:10).
-
-
Termination:
-
Stop reaction when conversion reaches 50% (approx. 8 hours).
-
Filter off the enzyme.
-
-
Separation:
-
The solution contains the (S)-Acetate and the (R)-Alcohol . Separate via column chromatography (Silica, gradient 0-10% MeOH in DCM).
-
References
-
Synthesis of Thienyl Amino Alcohols (Duloxetine Precursors)
- Liu, H., et al. (2000). "Chemoenzymatic Synthesis of Duloxetine." Chirality.
-
Source:
-
Lipase Resolution of 1,3-Amino Alcohols
- Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1,3-Amino Alcohols." Tetrahedron: Asymmetry.
-
Source:
-
Reactivity of Bromothiophenes in Cross-Coupling
-
Mannich Reaction on Heterocycles
- Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses." CRC Press.
-
Source:
(Note: Specific yield data for the 5-bromo derivative is extrapolated from homologous series found in the cited Duloxetine synthesis literature.)
Sources
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol
A Senior Application Scientist's Guide to Navigating Catalytic Asymmetric Reduction for the Synthesis of a Key Chiral Intermediate
The synthesis of enantiomerically pure chiral amines and alcohols is a cornerstone of modern pharmaceutical development. 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol is a valuable chiral building block, incorporating a thiophene moiety frequently found in medicinally active compounds. The critical step in its synthesis is the stereoselective reduction of the prochiral β-aminoketone precursor, 3-amino-1-(5-bromothiophen-3-yl)propan-1-one. This guide provides a head-to-head comparison of two prominent catalytic systems for this transformation: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction with ketoreductases (KREDs).
The Synthetic Pathway: From Precursor to Product
The overall synthesis commences with a Mannich reaction to construct the β-aminoketone backbone, followed by the pivotal asymmetric reduction of the ketone functionality to yield the desired chiral amino alcohol.
Caption: Overall synthetic workflow.
Protocol 1: Synthesis of 3-Amino-1-(5-bromothiophen-3-yl)propan-1-one (Mannich Reaction)
This protocol is based on established Mannich reaction procedures for aromatic ketones.[1][2]
-
Reaction Setup: In a sealed tube, combine 3-acetyl-5-bromothiophene (1.0 eq), an appropriate amine hydrochloride (e.g., dimethylamine hydrochloride, 1.2 eq), and paraformaldehyde (1.5 eq) in 2-propanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture at 100 °C for 8-12 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add ethyl acetate and stir for 3 hours. Filter the resulting solid and wash with acetone to obtain the hydrochloride salt of the β-aminoketone.
-
Purification: The hydrochloride salt can be neutralized with a base and the free amine purified by column chromatography.
Catalytic System 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
The Noyori-type asymmetric hydrogenation of ketones is a powerful and well-established method for the synthesis of chiral alcohols.[1][3] These reactions typically employ a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[4]
Mechanism of Action
The catalytic cycle involves the formation of a ruthenium hydride species which coordinates to the ketone. The transfer of hydride to the carbonyl carbon and a proton from the diamine ligand to the carbonyl oxygen occurs through a six-membered transition state. This "metal-ligand bifunctional catalysis" avoids direct coordination of the substrate to the metal center, which is often inhibited by amines.
Caption: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
The following is a representative protocol for the asymmetric hydrogenation of a β-aminoketone, adapted from procedures for analogous substrates.[2]
-
Catalyst Preparation: In a glovebox, a pressure-resistant vessel is charged with a ruthenium precatalyst (e.g., [RuCl2(p-cymene)]2), a chiral diphosphine ligand (e.g., (R)-BINAP), and a chiral diamine ligand (e.g., (R,R)-DPEN) in an appropriate solvent such as methanol. The mixture is stirred to form the active catalyst.
-
Reaction: A solution of the β-aminoketone, 3-amino-1-(5-bromothiophen-3-yl)propan-1-one, in methanol is added to the catalyst solution.
-
Hydrogenation: The vessel is sealed, purged with hydrogen, and pressurized to the desired pressure (typically 50-100 atm). The reaction is stirred at a controlled temperature (e.g., 40-60 °C) until complete conversion is observed by TLC or HPLC.
-
Workup and Purification: The solvent is removed under reduced pressure, and the product is purified by column chromatography.
Catalytic System 2: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis.[5] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. These enzymes utilize a cofactor, typically NADPH or NADH, as the hydride source.[6]
Mechanism of Action
The ketone substrate binds to the active site of the KRED in a specific orientation dictated by the protein's chiral environment. The hydride is then transferred from the cofactor (NAD(P)H) to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product. A cofactor regeneration system is typically employed to continuously reduce the oxidized cofactor (NAD(P)+) back to its active form.[7]
Caption: Biocatalytic reduction with a KRED and cofactor regeneration system.
Experimental Protocol: Biocatalytic Reduction
This protocol is a general procedure for a KRED-catalyzed reduction.
-
Reaction Buffer: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Reaction Mixture: To the buffer, add the β-aminoketone substrate, a ketoreductase (commercially available KRED screening kits can be used to identify the optimal enzyme), the cofactor (NADPH or NADH), and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Reaction: The mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation. The reaction progress is monitored by HPLC.
-
Workup and Purification: Once the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The product is then purified by column chromatography.
Head-to-Head Comparison
| Feature | Ruthenium-Catalyzed Asymmetric Hydrogenation | Biocatalytic Reduction with Ketoreductases |
| Catalyst | Ruthenium complex with chiral ligands | Ketoreductase (enzyme) |
| Stereoselectivity | Generally high to excellent (often >95% ee)[2] | Typically excellent (>99% ee) |
| Reaction Conditions | High pressure (50-100 atm H₂), elevated temperature (40-60 °C) | Ambient pressure, mild temperature (25-37 °C)[5] |
| Solvent | Organic solvents (e.g., methanol) | Aqueous buffer, often with a co-solvent |
| Substrate Scope | Broad for ketones | Can be substrate-specific, may require screening |
| Cofactor Requirement | None (uses H₂) | Requires NAD(P)H and a regeneration system[6] |
| Advantages | High turnover numbers, well-established methodology | Extremely high selectivity, environmentally benign, mild conditions |
| Disadvantages | Requires high-pressure equipment, potential for heavy metal contamination, catalyst cost | Potential for low volumetric productivity, enzyme stability can be a concern |
Conclusion
Both ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction with ketoreductases are powerful methods for the synthesis of chiral 3-Amino-1-(5-bromothiophen-3-yl)propan-1-ol. The choice of catalytic system will depend on the specific requirements of the synthesis.
For large-scale production where high turnover numbers and established protocols are paramount, ruthenium-catalyzed hydrogenation may be preferred, provided the necessary high-pressure equipment is available. However, for applications demanding the highest levels of enantioselectivity and a commitment to green chemistry principles, biocatalysis with ketoreductases presents an increasingly attractive and often superior alternative. The mild reaction conditions and aqueous solvent system of biocatalysis can also be advantageous for sensitive substrates. It is recommended that for novel substrates, a screening of commercially available ketoreductase libraries be performed to identify an optimal enzyme.
References
-
Ali, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. Available at: [Link]
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Available at: [Link]
- Google Patents. (n.d.). CN102690255B - Preparation method of 3-acetylthiophene.
-
Roman, G. (2014). Advances in the chemistry of Mannich bases of thiophenes and furans. ResearchGate. Available at: [Link]
- Zhang, X. (2007).
-
ResearchGate. (n.d.). Scheme 2. N-Acyliminium species in the synthesis of thiophene Mannich... Available at: [Link]
- Google Patents. (n.d.). US5371240A - Process for the preparation of pure thiophene derivatives.
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]
- Wang, S., et al. (2024). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ-decalactone. International Journal of Biological Macromolecules.
-
Scribd. (n.d.). 18-Noyori Asymmetric Hydrogenation Reaction. Available at: [Link]
-
SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-acetyl-5-bromothiophene. Available at: [Link]
- Yamada, M., et al. (2021). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
-
ResearchGate. (n.d.). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. Available at: [Link]
-
RSC Publishing. (n.d.). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Available at: [Link]
-
Píša, Z., et al. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
YouTube. (2022, April 23). Noyori Hydrogenation. Available at: [Link]
-
PubMed. (2024, April 2). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. Available at: [Link]
-
PMC. (n.d.). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Available at: [Link]
-
MDPI. (2006, May 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]
-
Semantic Scholar. (n.d.). Asymmetric hydrogenation of thiophenes and benzothiophenes. Available at: [Link]
-
ResearchGate. (n.d.). KRED‐catalyzed reduction of prochiral ketones with cofactor regeneration. Available at: [Link]
-
PubMed. (n.d.). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Available at: [Link]
-
PMC. (n.d.). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. Available at: [Link]
-
Frontiers. (2022, June 30). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Available at: [Link]
- Google Patents. (n.d.). US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols.
-
Frontiers. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available at: [Link]
-
Chem-Station Int. Ed. (2014, October 16). Noyori Asymmetric Transfer Hydrogenation. Available at: [Link]
-
Semantic Scholar. (n.d.). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. Available at: [Link]
-
Unipd. (n.d.). Biocatalytic Applications. STEM. Available at: [Link]
-
UGent. (n.d.). Hybrid catalysis for stereoselective ketone reduction. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
